molecular formula C5H6NNaO3 B8713600 Sodium 5-oxo-D-prolinate CAS No. 68766-98-3

Sodium 5-oxo-D-prolinate

Cat. No.: B8713600
CAS No.: 68766-98-3
M. Wt: 151.10 g/mol
InChI Key: CRPCXAMJWCDHFM-AENDTGMFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-oxo-D-prolinate is a useful research compound. Its molecular formula is C5H6NNaO3 and its molecular weight is 151.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing and characterizing Sodium 5-oxo-D-prolinate?

Answer:
Synthesis should follow established procedures for amino acid derivatives, with modifications for sodium salt formation. Key steps include:

  • Synthesis : Start with D-proline oxidation using catalytic methods (e.g., H₂O₂/Fe³⁺) to form 5-oxo-D-prolinic acid, followed by neutralization with sodium hydroxide.
  • Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and purity (>95% by HPLC). Include FT-IR for functional group validation (e.g., carboxylate stretching at ~1600 cm⁻¹) .
  • Reporting : Document reaction conditions (temperature, pH, solvent), yield, and spectroscopic data in the main manuscript. Supplemental files should include raw chromatograms and spectra .

Q. Basic: How should researchers validate the purity and stability of this compound in aqueous solutions?

Answer:

  • Purity : Combine HPLC (C18 column, UV detection at 210 nm) with ion chromatography to quantify sodium content.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via pH, UV-Vis spectroscopy, and mass spectrometry. Report deviations >5% as instability indicators .
  • Data Presentation : Use tables to compare degradation rates under varying conditions, with error margins calculated from triplicate trials .

Q. Advanced: How to resolve contradictions in reported thermodynamic properties (e.g., solubility, Gibbs free energy) of this compound?

Answer:

  • Data Reconciliation : Compare methodologies across studies. For example, solubility discrepancies may arise from pH adjustments (e.g., unbuffered vs. buffered systems). Replicate experiments using controlled conditions (e.g., 298.15 K, 0.1 M phosphate buffer) .
  • Modeling : Apply the Extended UNIQUAC model to predict activity coefficients and validate against experimental solubility data. Address outliers by checking ionic strength effects .
  • Reporting : Tabulate raw data with confidence intervals and statistical significance (p < 0.05) in supplementary materials .

Q. Advanced: What strategies optimize this compound’s role as a chiral catalyst in asymmetric synthesis?

Answer:

  • Stereochemical Analysis : Use X-ray crystallography to confirm the sodium coordination environment. Correlate crystal structure with catalytic efficiency in reactions like aldol condensations .
  • Kinetic Studies : Perform time-resolved NMR to track enantiomeric excess (ee) under varying temperatures and solvent polarities.
  • Comparative Design : Contrast performance with analogous salts (e.g., lithium or potassium 5-oxo-prolinates) to identify cation-specific effects .

Q. Advanced: How to design a robust study comparing this compound’s bioactivity with other proline derivatives?

Answer:

  • PICOT Framework :
    • Population : In vitro cell lines (e.g., HEK293 for osmotic stress response).
    • Intervention : Dose-response curves (0.1–10 mM this compound).
    • Comparison : L-proline, 5-oxo-L-prolinate, and sodium-free analogs.
    • Outcome : Quantify cell viability (MTT assay) and reactive oxygen species (ROS) levels .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to differentiate group means. Report effect sizes (Cohen’s d) .

Q. Advanced: What computational methods predict this compound’s behavior in non-aqueous solvents?

Answer:

  • Molecular Dynamics (MD) : Simulate solvation shells in DMSO/THF using AMBER or GROMACS. Validate with experimental dielectric constant measurements .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess charge distribution and hydrogen-bonding propensity .
  • Data Integration : Cross-reference computed solvation energies with experimental solubility parameters .

Q. Tables for Reference

Table 1 : Key Physicochemical Properties of this compound

PropertyMethodConditionsReference
Solubility in H₂OGravimetric analysis298.15 K, pH 7.4
Thermal stabilityTGA/DSC10 K/min, N₂ atmosphere
pKaPotentiometric titration25°C, 0.1 M KCl

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

ContaminantDetection MethodRemoval Strategy
Unreacted D-prolineHPLC (Retention time 3.2 min)Ion-exchange chromatography
Sodium chlorideIon chromatographyRecrystallization in EtOH

Properties

CAS No.

68766-98-3

Molecular Formula

C5H6NNaO3

Molecular Weight

151.10 g/mol

IUPAC Name

sodium;(2R)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m1./s1

InChI Key

CRPCXAMJWCDHFM-AENDTGMFSA-M

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)[O-].[Na+]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.